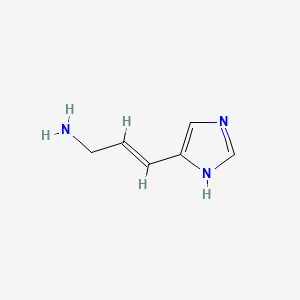
3-(1H-imidazol-5-yl)prop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-imidazol-5-yl)prop-2-en-1-amine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-5-yl)prop-2-en-1-amine typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-imidazol-5-yl)prop-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction may yield amine derivatives.
Applications De Recherche Scientifique
Antimicrobial Activity
The antimicrobial potential of imidazole derivatives, including 3-(1H-imidazol-5-yl)prop-2-en-1-amine, has been extensively studied. Research indicates that compounds containing imidazole rings exhibit notable activity against various bacterial strains.
Case Study: Antibacterial Activity
In a study by Foroumadi et al., several imidazole derivatives were synthesized and evaluated for their efficacy against Gram-negative bacteria such as E. coli and P. aeruginosa. The compounds demonstrated varying degrees of antibacterial activity, with some achieving significant inhibition zones in disk diffusion assays .
Table 1: Antibacterial Activity of Imidazole Derivatives
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| Compound A | 32 | E. coli |
| Compound B | 27 | P. aeruginosa |
| Compound C | 30 | S. aureus |
Anticancer Activity
Imidazole-containing compounds have shown promising results in anticancer research. The mechanism often involves the regulation of cell migration and invasion, which are critical in cancer metastasis.
Case Study: Antitumor Potential
Yurttas et al. synthesized various derivatives of imidazole and tested their cytotoxic effects on cancer cell lines such as C6 (rat glioma) and HepG2 (human liver). The study utilized the MTT assay to determine the half-maximal inhibitory concentration (IC50) values, revealing that certain compounds exhibited potent cytotoxicity .
Table 2: Cytotoxicity of Imidazole Derivatives Against Cancer Cell Lines
| Compound | IC50 Value (µM) | C6 (Rat Glioma) | HepG2 (Human Liver) |
|---|---|---|---|
| Compound 20a | 27.0 ± 1.41 | 50.0 ± 5.0 | |
| Compound 20g | 15.67 ± 2.52 | 58.33 ± 2.89 | |
| Cisplatin | 23.0 ± 1.73 | 46.67 ± 7.64 |
Antitubercular Activity
The compound also exhibits potential as an antitubercular agent, with studies indicating its efficacy against Mycobacterium tuberculosis.
Case Study: Evaluation Against Tuberculosis
Amini et al. reported the synthesis of several imidazole derivatives and tested them against Mycobacterium tuberculosis. The results demonstrated that some compounds had significant inhibition percentages compared to the reference drug rifampicin .
Table 3: Antitubercular Activity of Imidazole Derivatives
| Compound | Inhibition % | Reference Drug |
|---|---|---|
| Compound A | 9 | Rifampicin (>98) |
| Compound B | 50 | Rifampicin (>98) |
| Compound C | 34 | Rifampicin (>98) |
Mécanisme D'action
The mechanism of action of 3-(1H-imidazol-5-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: A simpler compound with a similar ring structure.
Histidine: An amino acid that contains an imidazole ring.
Metronidazole: An antibiotic that contains an imidazole ring.
Uniqueness
3-(1H-imidazol-5-yl)prop-2-en-1-amine is unique due to its specific structure, which combines the imidazole ring with a prop-2-en-1-amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
99935-65-6 |
|---|---|
Formule moléculaire |
C6H9N3 |
Poids moléculaire |
123.16 g/mol |
Nom IUPAC |
(E)-3-(1H-imidazol-5-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C6H9N3/c7-3-1-2-6-4-8-5-9-6/h1-2,4-5H,3,7H2,(H,8,9)/b2-1+ |
Clé InChI |
CGEIRZFOBXDGLI-OWOJBTEDSA-N |
SMILES |
C1=C(NC=N1)C=CCN |
SMILES isomérique |
C1=C(NC=N1)/C=C/CN |
SMILES canonique |
C1=C(NC=N1)C=CCN |
Synonymes |
cis-IAA imidazolyl-4-allylamine trans-IAA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















